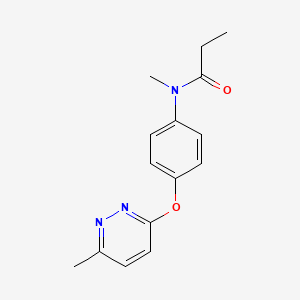
N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide” is a chemical compound. It is also known as “N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline” with the CAS Number: 1250605-38-9 . The compound has a molecular weight of 215.25 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Evaluation of Anti-inflammatory Activity
N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and showed potent anti-inflammatory activity in models like carrageenan-induced rat paw edema, highlighting its potential for therapeutic applications in inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).
Inhibitor of the Met Kinase Superfamily
The substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing promise for cancer therapy, especially after demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).
Synthetic Studies in the 1,2-Dithiole Series
Methylation of N-tosyl derivative of 4-amino-1,2-dithiol-3-one led to the synthesis of 4-methylamino-3-thione, a compound that could have implications in the development of new pharmaceuticals, considering its unique structure and potential reactivity (Brown, Rae, & Sternhell, 1965).
Anticonvulsant Activity of Omega-(1H-imidazol-1-yl)-N-phenylacetamide and Propionamide Derivatives
The study synthesized and evaluated the anticonvulsant activity of several omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, identifying compounds with significant efficacy in maximal electroshock tests, which could lead to new treatments for epilepsy (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).
Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as c-Met Kinase Inhibitors
A series of 4-phenoxypyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, showing moderate to good antitumor activities. This research provides a foundation for the development of new cancer therapies (Liu et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-15(19)18(3)12-6-8-13(9-7-12)20-14-10-5-11(2)16-17-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNOTLUWGWSFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC=C(C=C1)OC2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2871111.png)
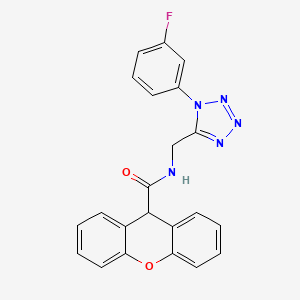
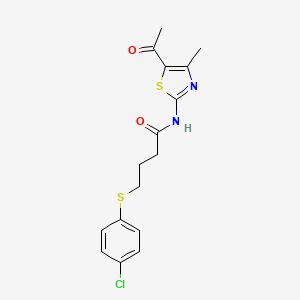
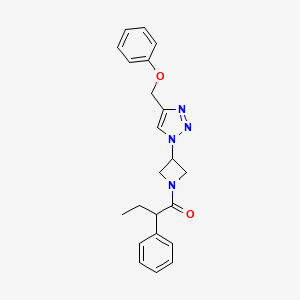
![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2871117.png)

![2-(3-Cyanophenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B2871119.png)
![2-(3-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871121.png)
![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)
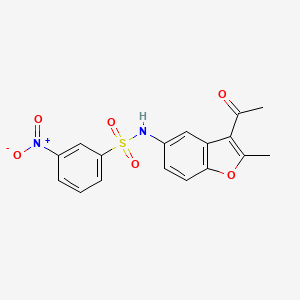
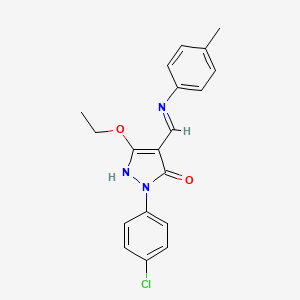
![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2871127.png)
![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)
